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Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the kinase selectivity profile of SB-633825
against a panel of alternative inhibitors targeting TIE2, LOK (STK10), and BRK (PTK6) kinases.
The information presented herein is intended for researchers, scientists, and drug development
professionals to facilitate informed decisions in selecting appropriate chemical probes and
potential therapeutic candidates.

SB-633825 is a potent, ATP-competitive inhibitor with high affinity for the tyrosine kinase TIE2,
as well as the serine/threonine kinase LOK and the breast tumor kinase BRK. Its "relatively
clean inhibition profile" has made it a valuable tool compound and a starting point for the
development of more selective inhibitors.[1][2] This guide presents a detailed analysis of its
activity across the kinome in comparison to other inhibitors targeting its primary targets.

Kinase Inhibition Profile: A Comparative Analysis

The following table summarizes the inhibitory activity of SB-633825 and selected alternative
compounds against their primary kinase targets. The data is presented as IC50 values, which
represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase
activity.
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TIE2 IC50

Compound
(nM)

LOK
(STK10)
IC50 (nM)

BRK (PTK6)
IC50 (nM)

Other
Notable
Targets
(IC50 nM)

Reference

SB-633825 3.5

66

150

[3]

Rebastinib 0.058

c-ABL1 (0.7),
TRKA (0.17),

TRKB (0.42)

[4]

Ripretinib Inhibits TIE2

KIT,
PDGFRA,
PDGFRB,
VEGFR2,
BRAF

[5]

SLK/STK10-
IN-1

6.4 (STK10),
7.8 (SLK)

CLK2 (39),
GSK3a (14),
GSK3B (14)

[6]7]

Tilfrinib

3.15

Exhibits
>1000-fold
selectivity
over a panel
of other

kinases

[8]1°]

In-Depth Selectivity Profiles from Kinome Screening

For a comprehensive understanding of inhibitor selectivity, it is crucial to assess their activity

against a broad panel of kinases. The data below, sourced from the Published Kinase Inhibitor

Set (PKIS) screening, reveals the percentage of inhibition by SB-633825 at a concentration of

100 nM across a diverse set of kinases. This provides a broader view of its off-target effects. A

full kinome scan would ideally be presented for all compared compounds; however, publicly

available comprehensive datasets for the alternatives are limited.

SB-633825 Kinome Scan Data (% Inhibition at 100 nM)
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Kinase % Inhibition
TIE2 >95%
LOK (STK10) >90%
BRK (PTK6) >80%
SLK >80%
LTK >70%
Numerous other kinases <10%

Note: This is a representative subset of the full kinome scan data available in the
supplementary materials of Elkins JM, et al. Nat Biotechnol. 2016.[1][2][10]

Experimental Methodologies

The determination of kinase inhibition profiles is critical for the characterization of small
molecule inhibitors. A widely accepted and robust method for this purpose is the in vitro kinase

assay.

In Vitro Kinase Assay Protocol (Representative)

A common method for measuring kinase activity and inhibition is the ADP-Glo™ Kinase Assay.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Workflow:

o Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor (at varying
concentrations) are combined in a reaction buffer. The reaction is allowed to proceed for a

defined period at a controlled temperature (e.g., 30°C).

e ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and

deplete the remaining ATP.
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o ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains
enzymes that convert the ADP generated in the kinase reaction into ATP.

e Luminescence Detection: The newly synthesized ATP is measured using a
luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the
amount of ADP produced and thus, the kinase activity.

o Data Analysis: The luminescent signal is measured using a luminometer. The percentage of
inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

Diagram of the Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Kinase Selectivity Profiling of SB-633825
and Alternative Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610716#sb-633825-selectivity-profiling-against-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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